molecular formula C13H15N3S B13338430 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No.: B13338430
M. Wt: 245.35 g/mol
InChI Key: RXHZDDDMUYVAFW-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a heterocyclic compound featuring a pyrazole core substituted with an isobutyl group at the 1-position, a thiophen-3-yl moiety at the 3-position, and an acetonitrile functional group at the 5-position. Its molecular formula is C₁₃H₁₅N₃S, with a molecular weight of 245.34 g/mol (calculated). Structural analogs of this compound are frequently explored as kinase inhibitors, enzyme modulators, or intermediates in organic synthesis .

Properties

Molecular Formula

C13H15N3S

Molecular Weight

245.35 g/mol

IUPAC Name

2-[2-(2-methylpropyl)-5-thiophen-3-ylpyrazol-3-yl]acetonitrile

InChI

InChI=1S/C13H15N3S/c1-10(2)8-16-12(3-5-14)7-13(15-16)11-4-6-17-9-11/h4,6-7,9-10H,3,8H2,1-2H3

InChI Key

RXHZDDDMUYVAFW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C2=CSC=C2)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Formation of the Acetonitrile Group:

Industrial Production Methods

Industrial production of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Reactivity Patterns

The compound exhibits reactivity typical of pyrazole derivatives and its substituents:

  • Pyrazole ring interactions :

    • Nucleophilic substitution : Substituents (e.g., thiophen-3-yl) may direct reactivity.

    • Cycloaddition reactions : Potential participation in [4+2] or [3+2] cycloadditions due to heterocyclic aromaticity.

  • Thiophene group reactivity :

    • Electrophilic substitution : Thiophene’s aromaticity allows reactions like nitration or sulfonation.

    • Covalent bonding : Possible interaction with nucleophilic targets in biological systems.

  • Acetonitrile group reactivity :

    • Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

    • Nucleophilic addition : Reaction with organometallic reagents (e.g., Grignard reagents).

Optimization and Monitoring

Synthetic optimization involves:

  • Purification : Use of TLC/HPLC to track intermediates and final product purity.

  • Yield control : Adjustment of reaction times, catalysts (e.g., K₂CO₃), and solvents to minimize side products .

Structural Comparisons

Derivatives with modified substituents highlight reactivity variations:

Compound Key Feature Reactivity Impact
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazoleThiophene at position 2Different electronic effects on ring reactivity
1-Isobutyl-3-methyl-1H-pyrazoleAbsence of thiopheneReduced aromaticity, altered substitution patterns
2-(5-Cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetonitrileCyclopropyl substituentEnhanced steric hindrance in reactions

Scientific Research Applications

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility :

  • The pyridin-4-yl substituent in introduces a polar aromatic ring, improving aqueous solubility compared to the thiophene-based analogs.
  • Isobutyl and cyclopropylmethyl groups () increase lipophilicity, favoring membrane permeability but reducing solubility.

Electronic Effects: Thiophen-3-yl vs. Acetonitrile vs. trifluoromethyl: The cyano group (-CN) is a strong electron-withdrawing group, influencing reactivity in nucleophilic substitution reactions compared to the electron-deficient trifluoromethyl (-CF₃) group .

Molecular Weight and Bioactivity :

  • Higher molecular weight compounds (e.g., ) may exhibit reduced bioavailability but enhanced target specificity due to extended pharmacophores.

Biological Activity

2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is a pyrazole derivative characterized by its unique structural features, including an isobutyl group and a thiophene ring. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry. Pyrazole derivatives have been widely studied for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile is C13H16N3SC_{13}H_{16}N_3S, with a molecular weight of approximately 248.35 g/mol. The compound features a pyrazole ring that enhances its reactivity and biological interactions due to the presence of nitrogen atoms, which can participate in hydrogen bonding and coordination with biological targets.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile have demonstrated effectiveness against various bacterial strains and fungi. A study on related pyrazole derivatives showed promising results in inhibiting the growth of pathogenic bacteria, suggesting that this compound could also possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, certain pyrazole derivatives have been shown to selectively inhibit COX-2 with significant efficacy compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) . This suggests that 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile may also exhibit similar anti-inflammatory activity.

Cytotoxic Activity

Studies have indicated that some pyrazole derivatives possess cytotoxic effects against cancer cell lines. For instance, specific structural modifications in pyrazole compounds have led to enhanced activity against various cancer types by targeting key signaling pathways involved in tumor growth and proliferation . The presence of the thiophene moiety in 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile may further enhance its anticancer potential through improved binding affinity to molecular targets.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is often influenced by their structural characteristics. The presence of electron-donating or electron-withdrawing groups can significantly affect their pharmacological properties. In the case of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, the isobutyl group may enhance lipophilicity, improving membrane permeability and bioavailability .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Activity : A series of pyrazole derivatives were synthesized and tested for antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, supporting the potential use of these compounds as antimicrobial agents .
  • Anti-inflammatory Action : In vivo studies evaluated the effect of similar pyrazole compounds on inflammation models. Compounds exhibiting selective COX-2 inhibition showed reduced edema in animal models, highlighting their therapeutic potential in treating inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : A study focused on a related compound demonstrated its ability to induce apoptosis in human cancer cell lines through the activation of caspase pathways, suggesting that structural modifications could lead to effective anticancer agents .

Q & A

Basic Question: What are the key synthetic routes for preparing 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)acetonitrile, and how can reaction intermediates be validated?

Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with β-ketonitriles or via Suzuki coupling to introduce the thiophene moiety. For example:

Pyrazole Core Formation : React 3-(thiophen-3-yl)-1H-pyrazole-5-carbaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to alkylate the pyrazole nitrogen .

Acetonitrile Introduction : Use nucleophilic substitution or Michael addition to attach the acetonitrile group.

Intermediate Validation : Monitor reactions via TLC and characterize intermediates using ¹H/¹³C NMR (to confirm substitution patterns) and IR spectroscopy (to track nitrile group absorption at ~2200 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in spectral data arising from tautomerism in the pyrazole-thiophene system?

Methodological Answer:
Tautomerism in pyrazole derivatives can lead to ambiguous NMR or IR interpretations. Strategies include:

  • Variable Temperature NMR : Conduct experiments at low temperatures (−40°C) to slow tautomeric exchange and resolve splitting patterns .
  • X-ray Crystallography : Resolve structural ambiguities by determining the solid-state conformation (e.g., monoclinic P21/c space group for analogous compounds) .
  • Computational Modeling : Compare experimental spectra with density functional theory (DFT)-predicted chemical shifts to identify dominant tautomers .

Basic Question: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

  • HPLC-PDA : Use a C18 column with acetonitrile/water gradients to detect impurities (e.g., unreacted thiophene or isobutyl precursors) .
  • Elemental Analysis (EA) : Verify %C, %H, and %N against theoretical values (e.g., C: 62.1%, H: 6.2%, N: 14.5%) to confirm stoichiometry .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 288.1234) and fragment patterns .

Advanced Question: How can reaction yields be optimized for introducing the isobutyl group under sterically hindered conditions?

Methodological Answer:
Steric hindrance at the pyrazole nitrogen can reduce alkylation efficiency. Mitigation strategies:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity .
  • Temperature Control : Optimize between 60–80°C to balance reaction rate and byproduct formation .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .

Advanced Question: What experimental design principles apply to studying this compound’s biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Dose-Response Studies : Use a randomized block design with split plots to test concentrations (1–100 µM) against controls (e.g., DMSO vehicle) .
  • Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., trypsin inhibition) with triplicate replicates to ensure statistical validity .
  • Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding modes to target proteins (e.g., cyclooxygenase-2), correlating with experimental IC₅₀ data .

Basic Question: What safety protocols are recommended for handling this nitrile-containing compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts (e.g., HCN traces) .
  • Spill Management : Neutralize spills with 10% NaOH solution to hydrolyze nitriles into less toxic carboxylates .

Advanced Question: How can researchers address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Force Field Refinement : Re-parameterize docking models (e.g., AMBER vs. CHARMM) to better represent ligand-protein interactions .
  • Solvent Effects : Include explicit water molecules or use Poisson-Boltzmann surface area (PBSA) calculations to improve binding affinity predictions .
  • Meta-Analysis : Cross-validate results with orthogonal assays (e.g., SPR vs. ITC) to rule out false positives/negatives .

Basic Question: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Binary Mixtures : Use ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) to achieve high-purity crystals.
  • Crystallization Monitoring : Track supersaturation via turbidity probes to avoid oiling-out .
  • Single-Crystal Growth : Employ slow evaporation at 4°C for X-ray-quality crystals .

Advanced Question: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Synthesize ¹⁵N-labeled pyrazole derivatives to study rate-determining steps (e.g., alkylation vs. cyclization) .
  • Tracer Studies : Use ¹³C-labeled acetonitrile to track nitrile group incorporation via LC-MS .

Advanced Question: What strategies validate the environmental stability of this compound under OECD guidelines?

Methodological Answer:

  • Hydrolysis Studies : Incubate at pH 4, 7, and 9 (25–50°C) and quantify degradation products via LC-MS .
  • Photolysis Assays : Expose to UV light (λ = 254 nm) in a solar simulator and monitor half-life .
  • QSAR Modeling : Predict eco-toxicity using logP and topological polar surface area (TPSA) parameters .

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